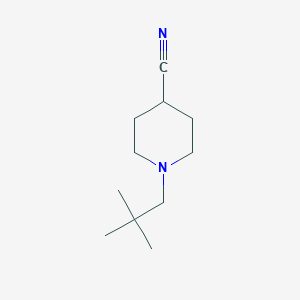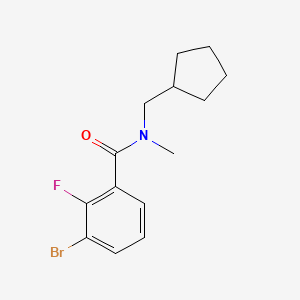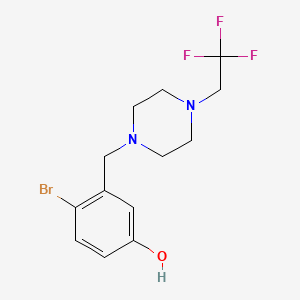
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with two chlorine atoms and two pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine typically involves the use of organolithium reagents and nucleophilic aromatic substitution reactions. One common method involves the reaction of 2,3-dichloropyrazine with pyridine-2-boronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
化学反应分析
Types of Reactions
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrazine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less commonly reported.
Coordination Chemistry: The nitrogen atoms in the pyridine rings can coordinate with metal ions to form complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like DMF.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.
Major Products
The major products of these reactions depend on the specific nucleophiles or metal ions involved. For example, substitution with amines would yield aminopyrazine derivatives, while coordination with metals would form metal-pyrazine complexes .
科学研究应用
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine has several applications in scientific research:
Coordination Chemistry: Used as a ligand to form coordination complexes with transition metals.
Medicinal Chemistry:
Material Science: Investigated for its electronic properties and potential use in organic electronics.
作用机制
The mechanism of action of 2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine largely depends on its role in coordination chemistry and its interactions with metal ions. The nitrogen atoms in the pyridine rings can donate electron pairs to metal centers, forming stable complexes. These complexes can exhibit unique electronic and catalytic properties .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrakis(pyridin-2-yl)pyrazine: Similar structure but with four pyridine rings instead of two.
Pyridazine-bridged complexes: Compounds with pyridazine rings that also form coordination complexes.
Uniqueness
2,3-Dichloro-5,6-bis(pyridin-2-yl)pyrazine is unique due to the presence of chlorine atoms, which can be selectively substituted, and its ability to form stable coordination complexes with a variety of metal ions. This makes it a versatile compound in both synthetic and applied chemistry .
属性
分子式 |
C14H8Cl2N4 |
|---|---|
分子量 |
303.1 g/mol |
IUPAC 名称 |
2,3-dichloro-5,6-dipyridin-2-ylpyrazine |
InChI |
InChI=1S/C14H8Cl2N4/c15-13-14(16)20-12(10-6-2-4-8-18-10)11(19-13)9-5-1-3-7-17-9/h1-8H |
InChI 键 |
KWRCQCGROUNDBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(N=C(C(=N2)Cl)Cl)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


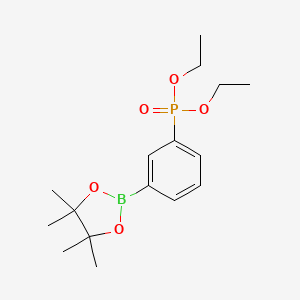

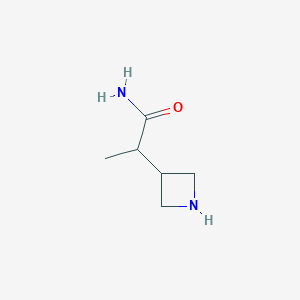




![[2-(4-Bromo-2-fluoro-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12075007.png)
